molecular formula C9H14N2O2 B028015 1,4-Diazaspiro[5.5]undecane-2,5-dione CAS No. 106025-29-0

1,4-Diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B028015
CAS No.: 106025-29-0
M. Wt: 182.22 g/mol
InChI Key: MZYHSWLWGGHABV-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where dienes and dienophiles react to form the spirocyclic structure . Another approach involves the use of L-proline as a catalyst in a three-component Knoevenagel-Diels-Alder reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,4-Diazaspiro[5.5]undecane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may act as an enzyme inhibitor or receptor agonist, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazaspiro[5.5]undecane-2,5-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular configurations and reactivity .

Properties

IUPAC Name

1,4-diazaspiro[5.5]undecane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-6-10-8(13)9(11-7)4-2-1-3-5-9/h1-6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYHSWLWGGHABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545938
Record name 1,4-Diazaspiro[5.5]undecane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106025-29-0
Record name 1,4-Diazaspiro[5.5]undecane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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